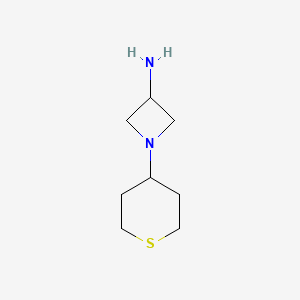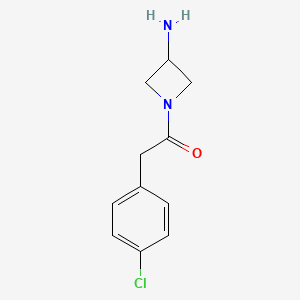![molecular formula C14H19NO2 B1466671 [1-(2,5-二甲基苯甲酰基)吡咯烷-3-基]甲醇 CAS No. 1281743-68-7](/img/structure/B1466671.png)
[1-(2,5-二甲基苯甲酰基)吡咯烷-3-基]甲醇
描述
[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a chemical compound that features a pyrrolidine ring substituted with a 2,5-dimethylbenzoyl group and a methanol group
科学研究应用
[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
生化分析
Biochemical Properties
[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring is known for its versatility in drug discovery, contributing to the stereochemistry and three-dimensional coverage of molecules . This structural feature allows [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol to interact with enantioselective proteins, influencing their biological activity. Additionally, the compound’s benzoyl group can participate in nucleophilic substitution and oxidation reactions, further expanding its biochemical interactions .
Cellular Effects
The effects of [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, affecting cellular responses and metabolic activities. For instance, the pyrrolidine ring’s ability to engage with specific proteins can alter their function, leading to downstream effects on cellular processes .
Molecular Mechanism
At the molecular level, [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation depending on the enzyme’s nature . Additionally, the pyrrolidine ring’s spatial orientation allows it to fit into specific binding pockets of proteins, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol can change over time due to its stability and degradation. The compound’s stability is influenced by its chemical structure, with the benzoyl group being susceptible to oxidation and other degradation processes . Long-term studies have shown that the compound can have lasting effects on cellular function, with changes in gene expression and metabolic activities observed over extended periods .
Dosage Effects in Animal Models
The effects of [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects can occur, including enzyme inhibition, disruption of cellular metabolism, and potential organ damage . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.
Metabolic Pathways
[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s benzoyl group can undergo oxidation, leading to the formation of metabolites that may have distinct biological activities . Additionally, the pyrrolidine ring can be modified by enzymes, affecting the compound’s overall metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature allows it to traverse cell membranes, facilitating its distribution across different tissues.
Subcellular Localization
The subcellular localization of [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to localize within certain cellular regions can affect its activity and function, influencing cellular processes at a more localized level. For example, its presence in the mitochondria may impact cellular respiration and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2,5-dimethylbenzoyl chloride with pyrrolidine, followed by the reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced back to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the alcohol group to a ketone.
Reduction: Conversion of the ketone group back to an alcohol.
Substitution: Introduction of nitro or halogen groups onto the benzoyl ring.
作用机制
The mechanism of action of [1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and benzoyl group can facilitate binding to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: A related compound with a similar pyrrolidine ring structure but different functional groups.
2,5-Dimethylbenzoyl chloride: Shares the benzoyl group but lacks the pyrrolidine ring and methanol group.
Prolinol: Contains a pyrrolidine ring with a hydroxyl group but lacks the benzoyl substitution.
Uniqueness
[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is unique due to the combination of its pyrrolidine ring, benzoyl group, and methanol group, which confer specific chemical and biological properties
属性
IUPAC Name |
(2,5-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-11(2)13(7-10)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDWDBRUOXQZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466589.png)
![1-[(2-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466590.png)
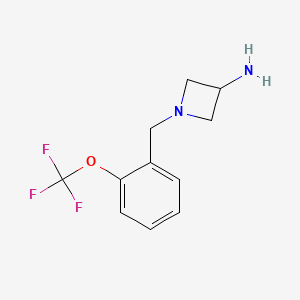
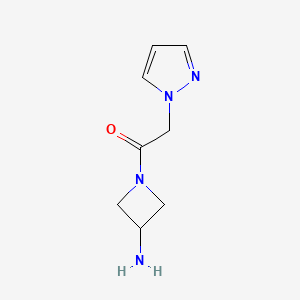
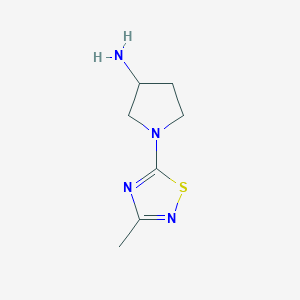
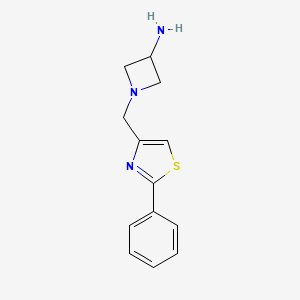
![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)
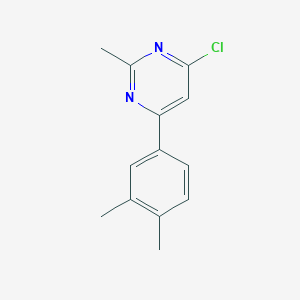
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)
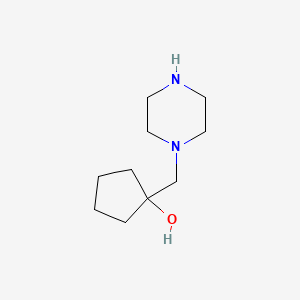
![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)
